molecular formula C4H3Cl3O2 B1613273 Vinyl trichloroacetate CAS No. 7062-87-5

Vinyl trichloroacetate

Cat. No.: B1613273
CAS No.: 7062-87-5
M. Wt: 189.42 g/mol
InChI Key: HDSFLVZBTRAEEM-UHFFFAOYSA-N
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Description

Vinyl trichloroacetate is an organic compound with the molecular formula C4H3Cl3O2 It is a vinyl ester of trichloroacetic acid and is known for its reactivity and utility in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl trichloroacetate can be synthesized through the reaction of acetylene with trichloroacetic acid. This reaction typically requires a catalyst and is conducted under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

HC≡CH+CCl3COOHCH2=CHOCCl3+H2O\text{HC≡CH} + \text{CCl}_3\text{COOH} \rightarrow \text{CH}_2=\text{CHOCCl}_3 + \text{H}_2\text{O} HC≡CH+CCl3​COOH→CH2​=CHOCCl3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where acetylene and trichloroacetic acid are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Vinyl trichloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.

    Polymerization: It can undergo radical polymerization to form polymers with unique properties.

    Addition Reactions: It can react with different reagents to form addition products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Radical Initiators: For polymerization, radical initiators such as azobisisobutyronitrile (AIBN) are used.

    Catalysts: Catalysts like iron pentacarbonyl (Fe(CO)5) can be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, polymerization of this compound can yield polythis compound, which has applications in coatings and adhesives.

Scientific Research Applications

Vinyl trichloroacetate has several scientific research applications, including:

    Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of vinyl trichloroacetate involves its reactivity towards nucleophiles and radicals. The trichloroacetate group can be easily substituted by other groups, making it a versatile intermediate in organic synthesis. The vinyl group allows for polymerization, leading to the formation of high-molecular-weight compounds.

Comparison with Similar Compounds

Similar Compounds

    Vinyl acetate: Similar in structure but lacks the trichloroacetate group.

    Vinyl chloride: Contains a chlorine atom instead of the trichloroacetate group.

    Ethyl trichloroacetate: Similar but with an ethyl group instead of a vinyl group.

Uniqueness

Vinyl trichloroacetate is unique due to the presence of both a vinyl group and a trichloroacetate group. This combination imparts distinct reactivity and properties, making it valuable in various chemical processes and applications.

Biological Activity

Vinyl trichloroacetate (VTA), a compound with significant chemical reactivity, has garnered attention in various fields, including toxicology and medicinal chemistry. This article reviews the biological activity of VTA, focusing on its toxicological effects, potential therapeutic applications, and underlying mechanisms of action.

This compound is characterized by the presence of a vinyl group (CH2=CHCH_2=CH-) and a trichloroacetate moiety (CCl3COOCCl_3COO-). This unique structure imparts distinct reactivity towards nucleophiles and radicals, making it a versatile intermediate in organic synthesis.

The mechanism of action of this compound involves its reactivity towards nucleophiles and free radicals. The trichloroacetate group can be easily substituted by other groups, allowing for various chemical transformations. Additionally, the vinyl group facilitates polymerization reactions, leading to the formation of high-molecular-weight compounds that may exhibit different biological activities.

Acute and Chronic Toxicity

Research indicates that VTA can induce oxidative stress in biological systems. A study involving B6C3F1 mice demonstrated that exposure to trichloroacetate (TCA), a related compound, resulted in dose-dependent increases in oxidative stress markers such as superoxide dismutase (SOD) and catalase (CAT) activities in hepatic tissues .

Study Exposure Duration Dose (mg/kg/day) Key Findings
Hassoun et al., 20104 weeks7.7 - 410Increased oxidative stress markers
Herren-Freund et al., 198713 weeksVariousInduction of DNA damage

Carcinogenic Potential

This compound has been associated with carcinogenic effects due to its ability to generate reactive metabolites. The ATSDR toxicological profile suggests that similar compounds can lead to liver toxicity, including hypertrophy and hyperplasia of hepatocytes .

Therapeutic Applications

Despite its toxicity, this compound has potential therapeutic applications. For instance, trichloroacetic acid (TCA), a derivative, has been effectively used in dermatological treatments for conditions like anal intraepithelial neoplasia (AIN). A retrospective study revealed that TCA treatment led to significant lesion clearance in HIV-positive patients .

Case Studies

  • Treatment of AIN : In a study involving HIV-positive men treated with TCA, 34% achieved complete clearance after multiple treatments. The treatment was generally safe with minimal side effects reported .
  • Oxidative Stress Induction : In laboratory settings, exposure to TCA resulted in notable increases in oxidative stress markers in mouse models, suggesting similar potential effects for VTA .

Properties

IUPAC Name

ethenyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSFLVZBTRAEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623329
Record name Ethenyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7062-87-5
Record name Ethenyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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